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Compound of Interest

Compound Name:
2-Amino-2-(2-

bromophenyl)ethanol

CAS No.: 1184472-20-5

Cat. No.: B2845324

Get Quote

A Critical Analysis of Nomenclature, Synthesis, and Application in Drug Discovery

Executive Summary
2-Amino-2-(2-bromophenyl)ethanol (CAS: 1184472-20-5 for racemic; 1213600-83-9 for S-

isomer) represents a specialized class of chiral amino alcohols known as phenylglycinols.[1]

Unlike the ubiquitous unsubstituted phenylglycinol used widely in chiral resolution and auxiliary

chemistry, the ortho-bromo derivative offers a unique dual-modality: it functions as both a chiral

scaffold and a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-

Miyaura or Buchwald-Hartwig).[1]

This guide provides an exhaustive technical breakdown of the compound's identity, validating

its synonyms through mechanistic origin, and outlining its utility in high-value organic synthesis.

[1]

Part 1: Chemical Identity & Nomenclature
Protocols[1]
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The confusion in nomenclature for this compound arises from three distinct naming

conventions: IUPAC systematic naming, amino acid derivative shorthand (peptide chemistry),

and older "benzeneethanol" derivatives.[1]

Validated Synonyms & Identifiers
Identifier Type Value / Synonym Context / Usage

IUPAC Name
2-Amino-2-(2-

bromophenyl)ethan-1-ol

Official systematic name used

in patent literature and

regulatory filings.[1]

Common Name 2-(2-Bromophenyl)glycinol

Preferred by synthetic

chemists; indicates it is the

reduced form of the amino acid

2-bromophenylglycine.[1]

CAS Number (S) 1213600-83-9

Specific to the (S)-enantiomer,

the most common chiral

building block form.[1]

CAS Number (Rac) 1184472-20-5
Refers to the racemic mixture

(±).[1]

Peptide Code H-Phg(2-Br)-ol

Used in solid-phase peptide

synthesis (SPPS) catalogs to

denote the alcohol terminus.[1]

Alt. Systematic -Amino-2-

bromobenzeneethanol

Older nomenclature often

found in bulk chemical

catalogs (e.g., Sigma-Aldrich,

Enamine).[1]

SMILES NC(CO)C1=CC=CC=C1Br
Machine-readable string for

chemoinformatics.[1]

Nomenclature Hierarchy Visualization
The following diagram illustrates the etymological roots of the compound's various synonyms,

distinguishing between structural description and functional derivation.
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Target Molecule:
2-Amino-2-(2-bromophenyl)ethanol

Systematic Naming
(IUPAC)

Functional Derivation
(Retrosynthesis) Catalog/Trade Names

2-Amino-2-(2-bromophenyl)ethan-1-ol 2-(2-Bromophenyl)glycinol

Reduction of Glycine

H-Phg(2-Br)-ol

Peptide Analog

beta-Amino-2-bromobenzeneethanol

Click to download full resolution via product page

Figure 1: Nomenclature derivation tree illustrating the relationship between systematic names

and functional synonyms.[1]

Part 2: Structural Analysis & Stereochemistry[1]
The "Ortho-Bromo" Effect
The presence of a bromine atom at the ortho (2-) position of the phenyl ring introduces

significant steric hindrance compared to unsubstituted phenylglycinol.[1]

Conformational Lock: The bulky bromine atom restricts rotation around the C(chiral)-C(aryl)

bond, potentially enhancing stereoselectivity in downstream reactions (e.g., when used as a

chiral auxiliary).[1]

Electronic Influence: The bromine serves as an electron-withdrawing group (inductive effect),

slightly reducing the basicity of the primary amine compared to the non-halogenated analog.

[1]

Stereochemical Configuration
The biological and synthetic utility of this compound relies heavily on its optical purity.[1]

(S)-Isomer (CAS 1213600-83-9): Derived from L-amino acids (S-configuration).[1] This is the

standard "natural" mimic used in drug synthesis.[1]
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(R)-Isomer: Derived from D-amino acids.[1] Used when "unnatural" stereochemistry is

required to evade enzymatic degradation in biological systems.[1]

Part 3: Synthesis & Production Protocols
To ensure high enantiomeric excess (ee), the synthesis typically avoids direct amination of

halides (which yields racemates).[1] The industry-standard protocol utilizes the reduction of

chiral amino acids.[1]

Primary Synthetic Route: Amino Acid Reduction
The most reliable route to chemically pure 2-Amino-2-(2-bromophenyl)ethanol is the

reduction of (S)-2-(2-bromophenyl)glycine.[1]

Reagents:

Precursor: (S)-2-(2-Bromophenyl)glycine (or its methyl ester).[1]

Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-Dimethyl Sulfide

(BH3[1]·DMS).

Solvent: Anhydrous THF.

Mechanism:

Activation: The carboxylic acid is activated by the reducing agent.[1]

Hydride Transfer: Nucleophilic attack of hydride ions on the carbonyl carbon reduces the

acid/ester to the primary alcohol.[1]

Workup: Careful quenching (Fieser method) is required to prevent emulsion formation,

especially given the lipophilicity of the brominated aromatic ring.[1]

Synthesis Workflow Diagram

2-Bromobenzaldehyde Strecker Synthesis
(KCN, NH4Cl, Chiral Auxiliary)

Asymmetric
Synthesis

(S)-2-(2-Bromophenyl)glycine Reduction
(LiAlH4 / THF)

 -COOH to -CH2OH Target:
2-(2-Bromophenyl)glycinol
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Figure 2: Linear synthesis pathway from aldehyde precursor to the target amino alcohol via the

amino acid intermediate.

Part 4: Applications in Drug Discovery
Chiral Auxiliaries & Ligands
Like its parent phenylglycinol, this compound is a precursor for oxazolines and oxazolidinones

(Evans auxiliaries).[1]

Advantage: The ortho-bromo group allows for the synthesis of P,N-ligands via phosphine

coupling at the bromine position after the oxazoline ring is formed.[1] This creates a modular

ligand library for asymmetric catalysis.[1]

Heterocyclic Scaffold Construction
The 1,2-amino alcohol motif is a "privileged structure" for cyclization:

Reaction with Phosgene/CDI: Yields chiral oxazolidinones (antibacterial pharmacophores).[1]

Reaction with Aldehydes: Yields oxazolidines, which can be used as prodrugs to mask the

amino alcohol functionality or as hydrolytically labile protecting groups.[1]

Late-Stage Functionalization
The 2-bromo substituent is a "sleeping" functional group.[1] In Drug Discovery, this allows the

core scaffold to be inserted early in the synthesis, with the bromine atom reserved for a late-

stage Suzuki-Miyaura coupling to attach diverse biaryl tails, rapidly expanding the Structure-

Activity Relationship (SAR) data.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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